Cas no 54173-36-3 (1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one)

1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(5-chloro-2,4-dimethoxyphenyl)ethanone
- 1-(5-Chloro-2,4-dimethoxy-phenyl)-ethanone
- ethanone, 1-(5-chloro-2,4-dimethoxyphenyl)-
- 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one
- STK661662
- CS-0142403
- Z56921109
- SCHEMBL8894587
- PGJNIQOOMMZXFU-UHFFFAOYSA-N
- AKOS000118632
- 54173-36-3
- DTXSID80368635
- SR-01000043982
- 1-(5-Chloro-2,4-dimethoxyphenyl)-1-ethanone
- 1-(5-Chloro-2,4-dimethoxy-phenyl)ethanone
- E89716
- MFCD03987979
- EN300-05760
- SR-01000043982-1
-
- インチ: InChI=1S/C10H11ClO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3
- InChIKey: PGJNIQOOMMZXFU-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC(=C(C=C1OC)OC)Cl
計算された属性
- せいみつぶんしりょう: 214.03973
- どういたいしつりょう: 214.0396719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 35.53
1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-05760-10.0g |
1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one |
54173-36-3 | 95.0% | 10.0g |
$1101.0 | 2025-02-21 | |
Enamine | EN300-05760-0.1g |
1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one |
54173-36-3 | 95.0% | 0.1g |
$66.0 | 2025-02-21 | |
Enamine | EN300-05760-5g |
1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one |
54173-36-3 | 95% | 5g |
$743.0 | 2023-10-28 | |
A2B Chem LLC | AG40596-50mg |
1-(5-Chloro-2,4-dimethoxyphenyl)ethanone |
54173-36-3 | 95% | 50mg |
$80.00 | 2024-04-19 | |
A2B Chem LLC | AG40596-100mg |
1-(5-Chloro-2,4-dimethoxyphenyl)ethanone |
54173-36-3 | 95% | 100mg |
$105.00 | 2024-04-19 | |
1PlusChem | 1P00DQWK-250mg |
1-(5-CHLORO-2,4-DIMETHOXY-PHENYL)-ETHANONE |
54173-36-3 | 95% | 250mg |
$171.00 | 2024-04-30 | |
1PlusChem | 1P00DQWK-50mg |
1-(5-CHLORO-2,4-DIMETHOXY-PHENYL)-ETHANONE |
54173-36-3 | 95% | 50mg |
$111.00 | 2024-04-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213043-1g |
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-one |
54173-36-3 | 97% | 1g |
¥2028.00 | 2024-05-09 | |
A2B Chem LLC | AG40596-250mg |
1-(5-Chloro-2,4-dimethoxyphenyl)ethanone |
54173-36-3 | 95% | 250mg |
$132.00 | 2024-04-19 | |
A2B Chem LLC | AG40596-1g |
1-(5-Chloro-2,4-dimethoxyphenyl)ethanone |
54173-36-3 | 95% | 1g |
$305.00 | 2024-04-19 |
1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-oneに関する追加情報
Comprehensive Overview of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-one (CAS No. 54173-36-3): Properties, Applications, and Industry Insights
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-one (CAS No. 54173-36-3) is a specialized organic compound widely recognized for its unique structural features and versatile applications in pharmaceutical and chemical research. This chlorinated dimethoxy acetophenone derivative has garnered significant attention due to its role as a key intermediate in synthesizing bioactive molecules. With the rising demand for high-purity chemical intermediates, this compound is increasingly studied for its potential in drug discovery and material science.
The molecular structure of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-one combines a chloro-substituted aromatic ring with methoxy groups and a ketone functional group, offering distinct reactivity patterns. Researchers frequently explore its electrophilic aromatic substitution properties, making it valuable for designing custom synthesis pathways. Recent publications highlight its utility in developing fluorescent probes and agrochemical precursors, aligning with trends in green chemistry and sustainable synthesis.
In the pharmaceutical sector, CAS 54173-36-3 is investigated for its potential as a building block in central nervous system (CNS) drug candidates. Its structural motifs resemble those found in neuroactive compounds, sparking interest in structure-activity relationship (SAR) studies. Analytical techniques like HPLC-MS and NMR spectroscopy are commonly employed to verify its purity, addressing the industry's emphasis on quality control standards.
From an industrial perspective, the synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)ethanone often involves Friedel-Crafts acylation followed by selective halogenation and methoxylation. Manufacturers optimize these processes to meet the growing demand for cost-effective batch production while minimizing environmental impact. Regulatory compliance with REACH and GMP guidelines remains a critical consideration for global suppliers.
Emerging applications include its use in organic electronics, where its electron-withdrawing groups contribute to charge transport properties. This aligns with current research trends in optoelectronic materials and OLED technologies. Additionally, its derivatives show promise in catalysis and metal-organic frameworks (MOFs), reflecting the compound's adaptability across multidisciplinary fields.
Frequently asked questions about 54173-36-3 include inquiries about its solubility profile (notably in polar aprotic solvents), storage conditions (typically under inert atmosphere), and scalable synthesis methods. These topics reflect the practical concerns of laboratory technicians and process chemists working with this fine chemical.
As analytical technologies advance, studies utilizing crystallography and computational chemistry provide deeper insights into the compound's molecular interactions. Such data supports the development of QSPR models for predicting its behavior in complex systems, a hot topic in cheminformatics communities.
The global market for chloro-dimethoxy acetophenone derivatives continues to expand, driven by R&D investments in targeted therapeutics and advanced materials. Suppliers increasingly emphasize technical documentation and custom synthesis services to meet diverse research needs, while academic institutions explore novel derivatization strategies to unlock further applications.
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